(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one
Overview
Description
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one is an organic compound characterized by the presence of a cyclohexanone ring substituted with a 4-chloro-3-nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one typically involves the condensation of 4-chloro-3-nitroaniline with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine linkage. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the amine from the imine linkage.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imine linkage may also play a role in its activity by interacting with enzymes or receptors in the body.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclopentan-1-one
- (2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cycloheptan-1-one
- (2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclooctan-1-one
Uniqueness
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chloro-3-nitroaniline moiety imparts distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-11-6-5-10(7-12(11)16(18)19)15-8-9-3-1-2-4-13(9)17/h5-8,15H,1-4H2/b9-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCXFQYSMALWSA-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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